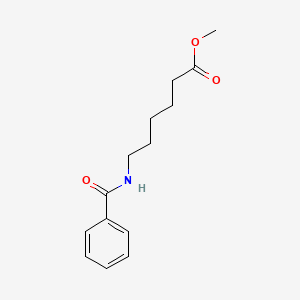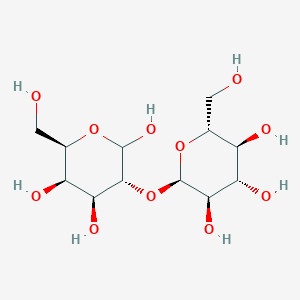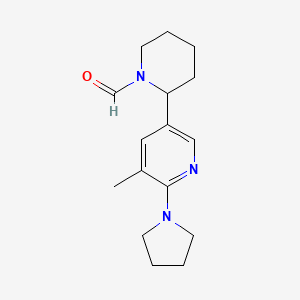
Methyl 6-benzamidohexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-benzamidohexanoate is an organic compound belonging to the class of amino acid derivatives It is characterized by the presence of a benzamido group attached to a hexanoate chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-benzamidohexanoate typically involves the reaction of 6-aminohexanoic acid with benzoyl chloride in the presence of a base such as triethylamine. The resulting benzamidohexanoic acid is then esterified using methanol and a catalyst like sulfuric acid to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 6-benzamidohexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzamido group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 6-benzamidohexanoate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Research explores its potential therapeutic effects, particularly in drug development for various diseases.
Industry: It is utilized in the manufacturing of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl 6-benzamidohexanoate involves its interaction with specific molecular targets and pathways. The benzamido group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ethyl 6-benzamidohexanoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 6-bromohexanoate: Contains a bromine atom, leading to different reactivity and applications.
Methyl 6-aminohexanoate: Lacks the benzamido group, resulting in different chemical properties and uses.
Uniqueness: Methyl 6-benzamidohexanoate is unique due to the presence of both the benzamido and ester groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C14H19NO3 |
|---|---|
Molekulargewicht |
249.30 g/mol |
IUPAC-Name |
methyl 6-benzamidohexanoate |
InChI |
InChI=1S/C14H19NO3/c1-18-13(16)10-6-3-7-11-15-14(17)12-8-4-2-5-9-12/h2,4-5,8-9H,3,6-7,10-11H2,1H3,(H,15,17) |
InChI-Schlüssel |
VQSANGBWDQQOFP-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCCCCNC(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexan-1-amine;4-methylbenzenesulfonic acid](/img/structure/B11826778.png)







![6-[(6-Aminohexyl)amino]-6-oxo-hexanoic Acid](/img/structure/B11826824.png)
![N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-[2-[2-[2-[2-[2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide;chloride](/img/structure/B11826829.png)
![1-[[(1-Oxohexadecyl)oxy]methyl]-2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]ethyl (5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraenoate](/img/structure/B11826845.png)
![S-[[(2R,3R,4S,5S)-3,4,5-tris(acetylsulfanyl)-6-phenoxyoxan-2-yl]methyl] ethanethioate](/img/structure/B11826851.png)


